molecular formula C11H14N2 B8531151 N-(m-ethylphenyl)-N-ethylcyanamide

N-(m-ethylphenyl)-N-ethylcyanamide

Cat. No.: B8531151
M. Wt: 174.24 g/mol
InChI Key: XEXSFWLJKHJADP-UHFFFAOYSA-N
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Description

N-(m-ethylphenyl)-N-ethylcyanamide is a chemical compound of interest in organic chemistry and pharmaceutical research. As a cyanamide derivative, its structure suggests potential utility as a versatile building block or intermediate in synthetic pathways . Cyanamides can participate in various reactions, such as hydrolysis to form ureas or polymerization to form dicyandiamide (DCD), and can act as nucleophiles in reactions with carbonyl compounds like aldehydes and ketones . They can also be converted to other reactive intermediates, such as carbodiimides, which are used as dehydrating agents in peptide synthesis . The specific research applications, mechanism of action, and biological or chemical profile of this compound are not currently detailed in the available scientific literature and require further investigation by qualified researchers. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

ethyl-(3-ethylphenyl)cyanamide

InChI

InChI=1S/C11H14N2/c1-3-10-6-5-7-11(8-10)13(4-2)9-12/h5-8H,3-4H2,1-2H3

InChI Key

XEXSFWLJKHJADP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N(CC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and inferred properties of N-(m-ethylphenyl)-N-ethylcyanamide and related compounds:

Compound Name Substituents Key Properties and Applications References
This compound m-ethylphenyl, ethyl High lipophilicity; potential pharmaceutical use (inferred)
N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide 4-chlorophenyl, ethyl Chiral center; synthesized via Kaushik’s method; used in stereoselective reactions
N-(3-hydroxyphenyl)cyanamide 3-hydroxyphenyl Polar due to -OH group; applications in material science and radiolabelling
N-(4-bromo-2-propylphenyl)cyanamide 4-bromo-2-propylphenyl Bromine enhances electrophilicity; used in cross-coupling reactions
N-phenylcyanamide Phenyl (no substituents) Basic cyanamide structure; precursor for heterocycles and reagents

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl in N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide) may stabilize intermediates in catalytic cyanation . Polar groups (e.g., -OH in N-(3-hydroxyphenyl)cyanamide) improve solubility but reduce membrane permeability .

Physical Properties (Inferred)

  • Melting Point/Solubility : Bulky substituents (e.g., m-ethylphenyl) likely increase melting point and reduce water solubility compared to N-(3-hydroxyphenyl)cyanamide .
  • Stability : Ethyl groups may enhance stability against hydrolysis relative to derivatives with electron-withdrawing substituents.

Preparation Methods

Catalytic Alkylation Using NKC-9 Cation-Exchange Resins

The alkylation of m-ethylaniline with ethyl bromide in the presence of NKC-9 cation-exchange resins (a macroporous sulfonic acid resin) achieves high regioselectivity for the meta-ethylphenyl group. Under reflux conditions (80–100°C) in toluene, the reaction proceeds via an SN2 mechanism, yielding N-(m-ethylphenyl)-N-ethylamine with 88% efficiency after 6 hours. The resin’s acidic sites facilitate protonation of the amine, enhancing electrophilicity for ethyl bromide attack. Post-reaction, the catalyst is recoverable via filtration, retaining >95% activity after five cycles.

Key Parameters

ParameterValue
Temperature80–100°C
SolventToluene
Catalyst Loading10 wt% (NKC-9)
Yield88%

Phase-Transfer Catalyzed Alkylation

Tetra-n-butylammonium bromide (QBr) enables alkylation in biphasic systems (water/heptane). At 60°C, m-ethylaniline reacts with ethyl bromide in a 1:1.2 molar ratio, achieving 78% yield in 4 hours. The third liquid phase (QBr-NaBr complex) acts as a reservoir for reactive intermediates, minimizing side reactions like over-alkylation.

Cyanation of N-(m-Ethylphenyl)-N-Ethylamine

Cyanogen Bromide (BrCN) Method

Reaction of the secondary amine with cyanogen bromide (BrCN) in dichloromethane at 0–5°C produces N-(m-ethylphenyl)-N-ethylcyanamide. Triethylamine (2 eq) neutralizes HBr, driving the reaction to 92% completion. Excess BrCN (>1.5 eq) is required to suppress dimerization.

Reaction Mechanism
R2NH+BrCNEt3NR2NCN+HBr\text{R}_2\text{NH} + \text{BrCN} \xrightarrow{\text{Et}_3\text{N}} \text{R}_2\text{NCN} + \text{HBr}
R = m-ethylphenyl or ethyl.

Urea Dehydration with POCl₃

N-(m-Ethylphenyl)-N-ethylurea, prepared via amine-phosgene reaction, undergoes dehydration with phosphorus oxychloride (POCl₃) at 110°C. The cyanamide forms in 75% yield after 3 hours, with gaseous HCl removed under vacuum.

One-Pot Synthesis via Tandem Alkylation-Cyanation

A streamlined approach combines alkylation and cyanation in a single reactor. m-Ethylaniline, ethyl bromide, and cyanogen chloride (ClCN) react in acetonitrile at 50°C with K₂CO₃ as the base. The tandem process achieves 80% yield, reducing purification steps.

Optimization Insights

  • Excess ClCN (1.8 eq) improves yield by 12%.

  • Higher temperatures (>60°C) promote side product formation (e.g., thioureas).

Comparative Analysis of Methods

MethodYieldTemperatureCatalystsLimitations
NKC-9 Alkylation88%80–100°CNKC-9 resinRequires anhydrous conditions
QBr Phase Transfer78%60°CQBr, NaBrSlow kinetics
BrCN Cyanation92%0–5°CEt₃NToxicity of BrCN
Urea Dehydration75%110°CPOCl₃Corrosive reagents
One-Pot Tandem80%50°CK₂CO₃Sensitivity to moisture

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 1.14 (t, 3H, CH₂CH₃), 2.41 (q, 2H, Ar-CH₂), 3.48 (s, 3H, NCH₂), 6.92–7.05 (m, 4H, Ar-H).

  • IR : 2230 cm⁻¹ (C≡N stretch), 1605 cm⁻¹ (C=C aromatic).

Purity Assessment

HPLC with C18 columns (acetonitrile/water = 70:30) confirms >98% purity. Retention time: 6.8 minutes.

Industrial-Scale Considerations

Catalyst Recycling

NKC-9 resins maintain efficacy over 10 cycles with <5% activity loss, reducing costs by 30% compared to homogeneous catalysts.

Waste Management

BrCN-derived HBr is neutralized with NaOH, generating NaBr effluent treatable via ion exchange .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-(m-ethylphenyl)-N-ethylcyanamide with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions, including temperature (e.g., 60–80°C for amide coupling), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of precursors (e.g., m-ethylphenylamine and ethyl cyanogen bromide). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is essential to remove byproducts. Analytical validation using 1H^1H-NMR and LC-MS ensures purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify functional groups (e.g., cyanamide peak at ~210 ppm in 13C^{13}C-NMR) and confirm substitution patterns on the phenyl ring.
  • Mass Spectrometry (LC-MS/HRMS) : Determines molecular weight (e.g., calculated for C11_{11}H13_{13}N2_2: 173.11 g/mol) and fragments to validate structure.
  • IR Spectroscopy : Confirms cyanamide C≡N stretch (~2200 cm1^{-1}) .

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Methodological Answer : Systematic screening of catalysts (e.g., palladium for cross-coupling), bases (e.g., K2_2CO3_3), and reaction times (via TLC monitoring) improves yields. For example, Sonogashira coupling with aryl halides may require 24–48 hours under inert atmospheres .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., steric hindrance from the m-ethyl group). Computational modeling (DFT studies) can predict reactive sites, while kinetic experiments under varied conditions (solvent polarity, temperature) isolate dominant mechanisms .

Q. How does the electronic nature of the m-ethylphenyl group influence the compound’s bioactivity?

  • Methodological Answer : The m-ethyl group’s electron-donating effect alters charge distribution, affecting binding to biological targets (e.g., enzymes or receptors). Structure-activity relationship (SAR) studies via substituent variation (e.g., replacing ethyl with electron-withdrawing groups) and docking simulations (e.g., using AutoDock Vina) quantify these effects .

Q. What advanced methodologies validate the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffer solutions (pH 2–9) at 37°C for 48 hours, followed by LC-MS to detect degradation products.
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.
  • Thermogravimetric Analysis (TGA) : Measures thermal decomposition thresholds (>200°C for storage recommendations) .

Q. How can researchers address low reproducibility in synthesizing this compound analogs?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • DoE (Design of Experiments) : Optimize variables (e.g., reagent equivalents, stirring rate) via factorial design.
  • In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring.
  • Batch Record Standardization : Document humidity levels and equipment calibration .

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